molecular formula C8H8FNO2 B1517622 2-Amino-3-fluoro-6-methylbenzoic acid CAS No. 1039981-89-9

2-Amino-3-fluoro-6-methylbenzoic acid

Cat. No.: B1517622
CAS No.: 1039981-89-9
M. Wt: 169.15 g/mol
InChI Key: IQPXEMQKUBIGKY-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

2-Amino-3-fluoro-6-methylbenzoic acid belongs to the class of substituted benzoic acids, specifically categorized as a fluorinated aminobenzoic acid derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the chemical name precisely describing the positions of substituents on the benzene ring. The compound is registered under Chemical Abstracts Service number 1039981-89-9 and carries the molecular formula C₈H₈FNO₂.

The chemical structure features a benzoic acid core with three distinct substituents positioned at specific locations on the aromatic ring. The amino group occupies position 2, creating an ortho relationship with the carboxylic acid functionality. The fluorine atom is located at position 3, establishing a meta relationship with the carboxylic acid and an ortho relationship with the amino group. The methyl substituent is positioned at position 6, forming a para relationship with the amino group and a meta relationship with the carboxylic acid.

Chemical Property Value
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.155 g/mol
Monoisotopic Mass 169.053907 Da
Chemical Abstracts Service Number 1039981-89-9
MDL Number MFCD11183541

The compound's structural identifiers include standardized representations that facilitate unambiguous chemical communication. The Simplified Molecular Input Line Entry System notation is represented as CC1=C(C(=C(C=C1)F)N)C(=O)O, while the International Chemical Identifier provides the complete structural description InChI=1S/C8H8FNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12).

Historical Context of Fluorinated Aminobenzoic Acid Derivatives

The development of fluorinated aminobenzoic acid derivatives has its roots in the broader history of para-aminobenzoic acid research, which dates back to the early twentieth century. Para-aminobenzoic acid was first mentioned in chemical literature in 1900 by British chemist Walter J. Elliott, who discussed its properties in relation to ortho-aminobenzoic acid. The compound has been known since 1863, though the exact circumstances of its discovery remain unclear.

The introduction of fluorine into aminobenzoic acid structures represents a significant advancement in medicinal chemistry and organofluorine chemistry. Para-aminobenzoic acid serves as an essential nutrient for many human pathogens while being dispensable for humans, making it an attractive target for antimicrobial development. The incorporation of fluorine atoms into these structures has been explored to enhance biological activity and metabolic stability.

Historical synthesis methods for aminobenzoic acid derivatives have evolved considerably. In 1959, United States Patent 2,878,281 described the synthesis of para-aminobenzoic acid through oxidation of para-xylene to terephthalic acid followed by treatment with sodium hydroxide and sodium hypochlorite. The following year, United States Patent 2,947,781 introduced catalytic hydrogenation methods for reducing para-nitrobenzoic acid to para-aminobenzoic acid.

The development of fluorinated variants has been driven by the unique properties that fluorine substitution imparts to organic molecules. Fluorine's high electronegativity and small van der Waals radius make it an ideal substituent for modulating the physical and chemical properties of bioactive compounds. The synthesis of fluorinated amino acid derivatives has become increasingly sophisticated, with photoredox-catalyzed methods enabling the preparation of alpha-fluoro-alpha-amino acids under mild conditions.

Structural Isomerism and Constitutional Analysis

This compound exists within a complex family of constitutional isomers that share the molecular formula C₈H₈FNO₂ but differ in the arrangement of substituents on the benzene ring. This isomeric diversity creates opportunities for structure-activity relationship studies and provides insights into the effects of substitution patterns on chemical and biological properties.

The compound database reveals numerous isomeric structures with identical molecular formulas but distinct substitution patterns. Notable examples include 2-fluoro-1,5-dimethyl-3-nitrobenzene, 2-(4-fluorophenyl)-N-hydroxyacetamide, and 5-fluoro-2-(methylamino)benzoic acid. Each isomer exhibits unique physical and chemical properties despite sharing the same elemental composition.

Isomeric Compound Substitution Pattern Chemical Abstracts Service Number
This compound 2-amino, 3-fluoro, 6-methyl 1039981-89-9
2-Amino-3-fluoro-5-methylbenzoic acid 2-amino, 3-fluoro, 5-methyl Not specified
2-Amino-6-fluoro-4-methylbenzoic acid 2-amino, 6-fluoro, 4-methyl Not specified

The structural analysis reveals that the specific arrangement of functional groups in this compound creates unique electronic and steric effects. The ortho relationship between the amino and carboxylic acid groups enables potential intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. The fluorine substituent at position 3 introduces significant electronegativity effects that can modulate the electron density distribution throughout the aromatic system.

Comparative analysis with related structures demonstrates the importance of substitution position in determining molecular properties. For instance, 2-fluoro-6-methylbenzoic acid, which lacks the amino substituent, serves as a building block for epidermal growth factor receptor inhibitors and avacopan synthesis. The presence of the amino group in position 2 of this compound fundamentally alters the compound's chemical behavior and potential applications.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine into organic molecules to achieve desired chemical and biological properties. Organofluorine chemistry has become increasingly important due to the unique characteristics that fluorine substitution imparts to carbon-based structures. The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of other carbon-halogen bonds.

The fluorine atom's distinctive properties contribute to the compound's stability and reactivity profile. With the highest electronegativity of all elements at 3.98, fluorine creates substantial dipole moments in carbon-fluorine bonds, measuring approximately 1.41 Debye. This high electronegativity influences the electronic distribution throughout the molecule, affecting both chemical reactivity and physical properties.

The van der Waals radius of fluorine at 1.47 angstroms is remarkably close to that of hydrogen at 1.2 angstroms, allowing fluorine substitution without introducing significant steric strain. This characteristic enables the design of fluorinated analogs that maintain the basic structural framework of parent compounds while introducing the beneficial effects of fluorine substitution.

Recent advances in fluorinated amino acid synthesis have demonstrated the versatility of photoredox catalysis for incorporating fluorine into complex molecular architectures. Studies have shown that mesityl acridinium photocatalysts can facilitate the carbofluorination of dehydroalanine derivatives, providing access to alpha-fluoro-alpha-amino acids under mild conditions. These methodologies have expanded the synthetic accessibility of fluorinated amino acid derivatives, including compounds structurally related to this compound.

The compound's significance extends to its potential applications in medicinal chemistry, where fluorinated aromatic systems often exhibit enhanced metabolic stability and improved pharmacokinetic properties. Research has demonstrated that fluorinated amino acid derivatives can serve as potent antitumor agents, with studies showing that compounds containing fluorinated arginine residues exhibit increased anticancer activity against breast and liver cancer cell lines. The systematic incorporation of fluorine atoms has become a standard strategy in drug discovery for optimizing the therapeutic index of bioactive compounds.

Properties

IUPAC Name

2-amino-3-fluoro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPXEMQKUBIGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-fluoro-6-methylbenzoic acid (AFMA) is an organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by the presence of an amino group, a fluoro group, and a methyl group on a benzoic acid framework, which influences its reactivity and interaction with biological targets.

  • Chemical Formula : C8H8FNO2
  • Molecular Weight : Approximately 169.15 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that AFMA exhibits significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. Its unique structure allows it to modulate various biological processes, making it a candidate for further investigation in drug development.

  • Enzyme Interaction : AFMA has been shown to influence enzyme activities by interacting with specific binding sites. The amino group can form hydrogen bonds, enhancing binding affinity to target enzymes.
  • Cellular Uptake : The presence of the fluorine atom may improve lipophilicity, facilitating better membrane permeability and cellular uptake, which is crucial for its biological efficacy.

Comparative Analysis with Analogous Compounds

The biological activity of AFMA can be compared with several structurally similar compounds. The following table summarizes key features and differences:

Compound NameChemical StructureUnique Features
Methyl 2-amino-3-chloro-6-methylbenzoateSimilar structure with chlorineDifferent halogen affects reactivity
Methyl 2-amino-3-bromo-6-methylbenzoateContains bromineHigher reactivity due to larger bromine atom
Methyl 2-amino-4-methylbenzoateLacks fluorinePotentially different biological activity

Study on Anticancer Activity

A recent study explored the anticancer potential of AFMA derivatives, particularly focusing on their ability to inhibit cell growth in pancreatic cancer cells. The results indicated that compounds derived from AFMA exhibited cytotoxic effects, reducing cell viability significantly when tested in vitro.

  • Experimental Setup : Various concentrations of AFMA derivatives were tested against pancreatic cancer cell lines.
  • Results : The most potent derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative effects.

Mechanism Elucidation

Further investigations into the mechanism of action revealed that AFMA derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

  • Cell Cycle Arrest : Compounds derived from AFMA were observed to arrest the cell cycle at the G2/M phase.
  • Apoptotic Markers : Increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 were noted.

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-3-fluoro-6-methylbenzoic acid exhibits various biological activities, making it a candidate for drug development.

Pharmacological Potential

  • S1P5 Receptor Agonists : This compound has been explored as part of a series of fluorinated 6-arylaminobenzamides targeting the S1P5 receptor, which is implicated in neurological disorders. Preliminary studies suggest that derivatives of this compound could serve as selective agonists with favorable pharmacokinetic profiles .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Case Study 1: Synthesis and Evaluation of S1P5 Agonists

In a study aimed at developing selective S1P5 receptor agonists, researchers synthesized a series of compounds based on this compound. The synthesized compounds were evaluated for their binding affinity and functional activity in vitro. Results indicated that certain derivatives exhibited enhanced selectivity and potency compared to existing drugs .

Case Study 2: Antitumor Activity Assessment

Another study investigated the antitumor effects of a derivative of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in vitro, leading to further exploration of its mechanism of action and potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Structural Properties

Property 2-Amino-3-fluoro-6-methylbenzoic acid 2-Amino-3-methylbenzoic acid 4-Fluorobenzoic acid 3-Fluoro-4-methoxybenzoic acid
Molecular formula C₈H₈FNO₂ C₈H₉NO₂ C₇H₅FO₂ C₈H₇FO₃
Molecular weight (g/mol) 169.16 151.16 140.11 170.14
Substituent positions 2-amino, 3-fluoro, 6-methyl 2-amino, 3-methyl 4-fluoro 3-fluoro, 4-methoxy
Collision cross-section (Ų) 132.5 ([M+H]⁺) N/A N/A N/A

Key Observations :

  • The methyl group at position 6 introduces steric hindrance, which may reduce reactivity compared to simpler analogs like 4-fluorobenzoic acid .

Chemical Reactivity and Stability

  • Fluorine Substituent: The electron-withdrawing fluorine at position 3 increases the acidity of the carboxylic acid group compared to non-fluorinated analogs (e.g., 2-amino-3-methylbenzoic acid). This property is critical in pharmaceutical synthesis, where acidity influences salt formation and bioavailability .
  • Amino Group Reactivity: The amino group at position 2 is susceptible to electrophilic substitution, similar to other 2-aminobenzoic acids. However, the adjacent fluorine atom may stabilize intermediates through resonance effects, altering reaction pathways .
Tumor Imaging Potential

The fluorine atom in these compounds enhances metabolic stability and tracer retention in tumors compared to non-fluorinated analogs .

Comparison with Other Fluorinated Benzoic Acids
  • 4-Fluorobenzoic acid: Lacks the amino and methyl groups, limiting its utility in targeted drug design. It is primarily used as an intermediate in agrochemical synthesis .
  • 3-Fluoro-4-methoxybenzoic acid: The methoxy group improves lipophilicity, making it more suitable for blood-brain barrier penetration compared to this compound .

Preparation Methods

Ammonolysis Method for 2-Amino-3-Methylbenzoic Acid

This method involves:

  • Catalyst Preparation: Mixing cuprous iodide and potassium iodide to dissolve the cuprous iodide.
  • Reaction: 2-chloro-3-methylbenzoic acid is reacted with ammonia gas in the presence of potassium phosphate as base, the catalyst, and N,N-dimethylacetamide as solvent in a sealed high-pressure kettle.
  • Conditions: Temperature 85-95 °C, pressure 1.3-1.6 MPa, reaction time 4-6 hours.
  • Workup: Cooling, releasing excess ammonia, reduced pressure distillation, and purification.

Key Parameters:

Parameter Value
Catalyst molar ratio (CuI:KI) 1 : 1.0 - 1.2
Base (Potassium phosphate) 40-70% mass of 2-chloro-3-methylbenzoic acid
Catalyst amount 2-3% mass of 2-chloro-3-methylbenzoic acid
Solvent N,N-dimethylacetamide
Temperature 90 °C
Pressure 1.5 MPa
Reaction time 5 hours

This method provides a high-yield and relatively mild approach to amination of halogenated benzoic acids.

Chlorination, Oxidation, and Ammoniation Route for 3-Methyl-2-Aminobenzoic Acid

This three-step method is environmentally friendly and avoids hazardous nitration:

  • Chlorination: m-Xylene is chlorinated with chlorine gas in the presence of ferric chloride catalyst at 60 °C to form 2-chloro-m-xylene.
  • Oxidation: 2-chloro-m-xylene is oxidized using hydrogen peroxide in acetic acid solvent with sodium acetate catalyst at 80-100 °C to yield 3-methyl-2-chlorobenzoic acid.
  • Ammoniation: 3-methyl-2-chlorobenzoic acid is reacted with ammonia gas in DMSO solvent with cuprous chloride and sodium carbonate catalysts at 130-150 °C for 3-6 hours to yield 3-methyl-2-aminobenzoic acid.

Example Reaction Conditions and Yields:

Step Conditions Yield (%)
Chlorination m-Xylene + Cl2, FeCl3, 60 °C Not specified
Oxidation 2-chloro-m-xylene + H2O2 (30%), AcOH, NaOAc, 90 °C, 2h dropwise addition 94-95
Ammoniation 3-methyl-2-chlorobenzoic acid + NH3 gas, DMSO, CuCl, Na2CO3, 150 °C, 4-5h 90-93

This method avoids nitration and reduction steps, reducing side reactions and environmental impact.

Adaptation for 2-Amino-3-Fluoro-6-Methylbenzoic Acid

To prepare this compound, the above methods can be adapted by:

  • Using 2-chloro-3-fluoro-6-methylbenzoic acid or its precursors instead of methyl-substituted analogues.
  • Applying ammonolysis conditions with copper catalysts and ammonia gas to substitute the chlorine with an amino group.
  • Fluorination can be introduced either via selective fluorination of methylbenzoic acid derivatives or by using fluorinated starting materials.

Summary Table of Preparation Parameters for Related Aminobenzoic Acids

Compound Starting Material Key Catalysts Solvent Temp (°C) Pressure (MPa) Reaction Time (h) Yield (%) Reference
2-Amino-3-methylbenzoic acid 2-chloro-3-methylbenzoic acid CuI, KI, K3PO4 N,N-dimethylacetamide 85-95 1.3-1.6 4-6 Not stated
3-Methyl-2-aminobenzoic acid 3-methyl-2-chlorobenzoic acid CuCl, Na2CO3 DMSO 130-150 Atmospheric 3-6 90-93

Q & A

Q. What are standard synthetic protocols for preparing 2-amino-3-fluoro-6-methylbenzoic acid?

A multi-stage synthesis is typically employed, involving solvent optimization and intermediate purification. For example, thionyl chloride (SOCl₂) in tetrahydrofuran (THF) can activate carboxylic acid precursors, followed by nucleophilic substitution or coupling reactions to introduce fluorine and methyl groups at specific positions. Solvent recycling (e.g., n-hexane, methanol) is critical for yield optimization and waste reduction .

Q. Which analytical techniques are recommended for structural characterization?

High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential for confirming regioselectivity of substituents, while HPLC or LC-MS ensures purity (>95%). Melting point determination (e.g., 170–172°C for analogous fluoroanthranilic acids) provides preliminary validation of crystallinity .

Q. How does the solubility profile of this compound impact experimental design?

The compound’s limited solubility in non-polar solvents (e.g., n-hexane) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Pre-solubilization in methanol or THF is recommended for biological assays to avoid aggregation artifacts .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) or transition-metal catalysis (e.g., Pd-mediated C–H activation) can enhance fluorine substitution at the 3-position. Computational modeling (DFT) aids in predicting reactive sites and minimizing byproducts .

Q. What stability considerations are critical for long-term storage?

The compound is sensitive to light and moisture due to its aromatic amine and carboxylic acid groups. Storage under inert gas (N₂/Ar) at –20°C in amber vials is advised. Degradation products (e.g., decarboxylated derivatives) should be monitored via periodic TLC or GC-MS .

Q. How do steric and electronic effects of the 6-methyl group influence reactivity compared to non-methylated analogs?

The methyl group at the 6-position increases steric hindrance, reducing electrophilic substitution rates at adjacent positions. Electronically, it donates electron density via hyperconjugation, altering pKa (carboxylic acid: ~2.5–3.0) and nucleophilicity of the amino group. Comparative studies with 2-amino-3-fluorobenzoic acid (no methyl) reveal differences in coupling efficiency with aryl halides .

Q. What methodologies resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies often arise from solvent effects or impurities. Standardize protocols using deuterated DMSO or CDCl₃ for NMR, and cross-validate with X-ray crystallography. For example, the ¹⁹F NMR shift of the 3-fluoro group ranges between –115 to –120 ppm, sensitive to pH and substituent electronic effects .

Q. How can computational tools optimize reaction conditions for scaled-up synthesis?

Molecular dynamics (MD) simulations predict solvent–solute interactions, while machine learning models (e.g., Bayesian optimization) identify ideal temperature/pH ranges. For instance, THF/water biphasic systems improve yield by 15–20% in amidation reactions compared to single-phase systems .

Methodological Notes

  • Data Validation : Cross-reference melting points and spectral data with structurally similar compounds (e.g., 2-amino-6-fluorobenzoic acid, mp 170–172°C ).
  • Contradiction Analysis : Use tiered purification (e.g., recrystallization followed by column chromatography) to isolate intermediates and reduce conflicting analytical results .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-3-fluoro-6-methylbenzoic acid
Reactant of Route 2
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2-Amino-3-fluoro-6-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.